molecular formula C11H11NO2 B12528280 1-Nitro-3-(pent-1-yn-1-yl)benzene CAS No. 803730-26-9

1-Nitro-3-(pent-1-yn-1-yl)benzene

Cat. No.: B12528280
CAS No.: 803730-26-9
M. Wt: 189.21 g/mol
InChI Key: KFACMMXZVFKIDC-UHFFFAOYSA-N
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Description

1-Nitro-3-(pent-1-yn-1-yl)benzene (C₁₁H₁₀NO₂) is a nitro-substituted aromatic compound featuring a pent-1-yn-1-yl group at the meta position.

Properties

CAS No.

803730-26-9

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-nitro-3-pent-1-ynylbenzene

InChI

InChI=1S/C11H11NO2/c1-2-3-4-6-10-7-5-8-11(9-10)12(13)14/h5,7-9H,2-3H2,1H3

InChI Key

KFACMMXZVFKIDC-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-3-(pent-1-yn-1-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 3-(pent-1-yn-1-yl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-3-(pent-1-yn-1-yl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or ozone.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as hydroxide ions, amines.

    Oxidation: Potassium permanganate, ozone.

Major Products Formed:

    Reduction: 1-Amino-3-(pent-1-yn-1-yl)benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

Scientific Research Applications

1-Nitro-3-(pent-1-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: Potential use in the development of bioactive compounds due to its ability to undergo functional group modifications.

    Medicine: Investigated for its potential pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Nitro-3-(pent-1-yn-1-yl)benzene is primarily determined by its functional groups. The nitro group is electron-withdrawing, which influences the reactivity of the benzene ring and the alkyne group. The compound can interact with various molecular targets through electrophilic or nucleophilic interactions, depending on the specific reaction conditions and the nature of the interacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrostyrene Derivatives

  • 1-Nitro-3-((E)-2-nitrovinyl)benzene (Compound 10)
    • Molecular Formula : C₈H₆N₂O₄
    • Key Data :
  • IR peaks: 3003 cm⁻¹ (C-H stretch), 1694 cm⁻¹ (C=O), 1521 cm⁻¹ (NO₂ asymmetric stretch) .
  • 1H NMR : δ 7.51–8.28 ppm (aromatic protons), δ 8.18 (d, J=12.0 Hz, nitrovinyl proton) .
  • Application : Exhibits bioactivity in leukemia cell inhibition studies .

  • 1-Nitro-3-((E)-2-nitrobut-1-enyl)benzene (Compound 11)

    • Molecular Formula : C₁₀H₁₀N₂O₄
    • Key Data :
  • IR peaks: 1664 cm⁻¹ (C=C), 1526 cm⁻¹ (NO₂ asymmetric stretch) .
  • 1H NMR : δ 2.69 (s, methyl group), δ 7.67–8.10 ppm (aromatic and nitrovinyl protons) .

Comparison: Both compounds share the nitrovinyl motif, but Compound 11’s extended alkyl chain (butenyl vs. The nitro group’s electron-withdrawing effect likely stabilizes the conjugated π-system, as seen in their similar IR absorption patterns .

Halogen- and Sulfur-Substituted Nitrobenzenes

  • 1-Nitro-3-(trifluoromethoxy)benzene Molecular Formula: C₇H₄F₃NO₃ Key Data:
  • Boiling Point: 96°C .
  • Purity : ≥98% (GC) .
  • Application : Intermediate in agrochemical synthesis .

  • 1-Nitro-3-(trichloromethyl)benzene Molecular Formula: C₇H₄Cl₃NO₂ Key Data:
  • Monoisotopic Mass: 238.9308 g/mol .
  • Stability : Susceptible to hydrolysis due to the trichloromethyl group .

Comparison :
The trifluoromethoxy group (-OCF₃) in the former enhances thermal stability and lipophilicity compared to the trichloromethyl (-CCl₃) group, which is bulkier and more reactive. Both substituents reduce electron density on the aromatic ring, but -OCF₃ is less sterically demanding, favoring applications in fine chemicals .

Sulfonyl-Substituted Nitrobenzenes

  • 1-Nitro-3-[(phenylsulfonyl)methyl]benzene
    • Synthesis : Prepared via sulfonation of benzyl derivatives .
    • Key Data :
  • 1H NMR : δ 7.30–7.69 ppm (aromatic protons), δ 3.84 ppm (sulfonyl methyl group) .
  • Application : Used in studies of sulfone configuration and mixed crystal formation .

Comparison : The sulfonyl group (-SO₂-) is strongly electron-withdrawing, further deactivating the aromatic ring compared to alkyne or nitrovinyl substituents. This property makes sulfonyl derivatives less reactive in electrophilic substitution but useful as directing groups in cross-coupling reactions .

Biological Activity

1-Nitro-3-(pent-1-yn-1-yl)benzene is an organic compound characterized by the presence of a nitro group and a pent-1-yn-1-yl substituent on a benzene ring. Its unique structure, which includes a triple bond in the pent-1-ynyl group, contributes to its reactivity and potential applications in medicinal chemistry and other fields.

The molecular formula of this compound is C11H11NO2C_{11}H_{11}NO_2, with a molecular weight of approximately 189.21 g/mol. The compound's structure can be represented as follows:

Structure C6H4(NO2)(C5H7)\text{Structure }\text{C}_6\text{H}_4(\text{NO}_2)(\text{C}_5\text{H}_7)

Biological Activity Overview

Research indicates that the biological activity of this compound is largely influenced by its nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with various cellular components, leading to significant biological effects.

The nitro group can be reduced to amines, which are known to participate in various biochemical pathways. This reduction can lead to:

  • Cellular Interaction : Reactive intermediates may bind to proteins or nucleic acids, potentially altering their function.
  • Modulation of Immune Responses : Initial studies suggest interactions that could modulate immune responses, possibly influencing inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound, providing insights into its potential applications.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameBiological ActivityReferences
1-Nitro-2-(pent-1-yn-1-yl)benzenePotential interactions with immune pathways
1-Nitro-4-(prop-2-yne)benzeneAntibacterial properties
1-Nitro-2-(prop-2-yne)benzeneModulation of cellular signaling

Therapeutic Potential

The therapeutic potential of this compound is being investigated in several contexts:

  • Cancer Therapy : Research suggests that compounds with similar structures may inhibit histone acetyltransferases (HATs), which play roles in gene expression and cancer progression. Inhibition of these enzymes could provide a novel approach for targeted cancer therapies.
  • Antimicrobial Activity : Some derivatives have shown promise against Gram-negative bacteria, indicating potential as antimicrobial agents.

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